

validating the analgesic effects of (8)-Shogaol in different pain models

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Compound of Interest

Compound Name: (8)-Shogaol

Cat. No.: B168885

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Validating the Analgesic Potential of[1]-Shogaol: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic effects of[1]-Shogaol, a pungent constituent of ginger, with other established analgesics across various preclinical pain models. The information presented is supported by experimental data to aid in the evaluation of[1]-Shogaol as a potential therapeutic agent for pain management.

Efficacy of[1]-Shogaol in Preclinical Pain Models

[1]-Shogaol has demonstrated significant analgesic properties in models of acute thermal pain, inflammatory pain, and visceral pain. Its efficacy is dose-dependent and, in some models, comparable to that of conventional analgesic drugs.

Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by inducing visceral pain.-Shogaol has been shown to significantly reduce the number of abdominal writhes in mice, indicating its potential to alleviate visceral pain.

Treatment Group	Dose (mg/kg)	Mean Number of Writhes	% Inhibition
Control (Vehicle)	-	55.6 ± 3.2	-
-Shogaol	10	35.2 ± 2.8	36.7%
-Shogaol	20	21.5 ± 2.1	61.3%
Diclofenac Sodium	10	18.3 ± 1.9	67.1%

Data is represented as mean ± SEM. The percentage of inhibition is calculated relative to the control group.

Hot Plate Test

This test evaluates the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus.-Shogaol has been observed to increase the latency to a painful stimulus, suggesting its action on central pain pathways.

Treatment Group	Dose (mg/kg)	Latency Time (seconds) at 60 min
Control (Vehicle)	-	8.2 ± 0.7
-Shogaol	10	12.5 ± 1.1
-Shogaol	20	16.8 ± 1.5
Morphine	10	25.4 ± 2.3

Data is represented as mean ± SEM.

Formalin Test

The formalin test is a model of continuous pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase.-Shogaol has shown efficacy in reducing pain behaviors in both phases, indicating its dual action on both neurogenic and inflammatory pain.

Treatment Group	Dose (mg/kg)	Licking Time (seconds) - Phase I (0-5 min)	Licking Time (seconds) - Phase II (15-30 min)
Control (Vehicle)	-	75.4 ± 5.1	98.2 ± 6.3
-Shogaol	10	52.1 ± 4.5	65.7 ± 5.8
-Shogaol	20	38.6 ± 3.9	42.1 ± 4.2
Morphine	10	25.3 ± 2.8	30.5 ± 3.1

Data is represented as mean ± SEM.

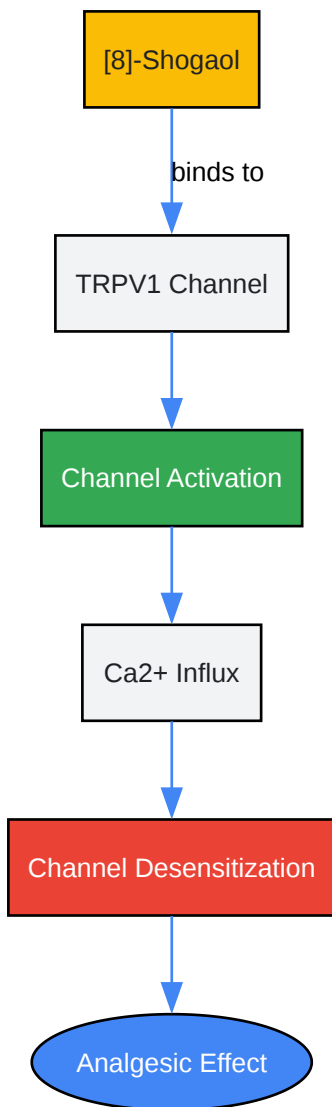
Mechanism of Action of-Shogaol

The analgesic and anti-inflammatory effects of-Shogaol are attributed to its interaction with several key signaling pathways involved in pain and inflammation.

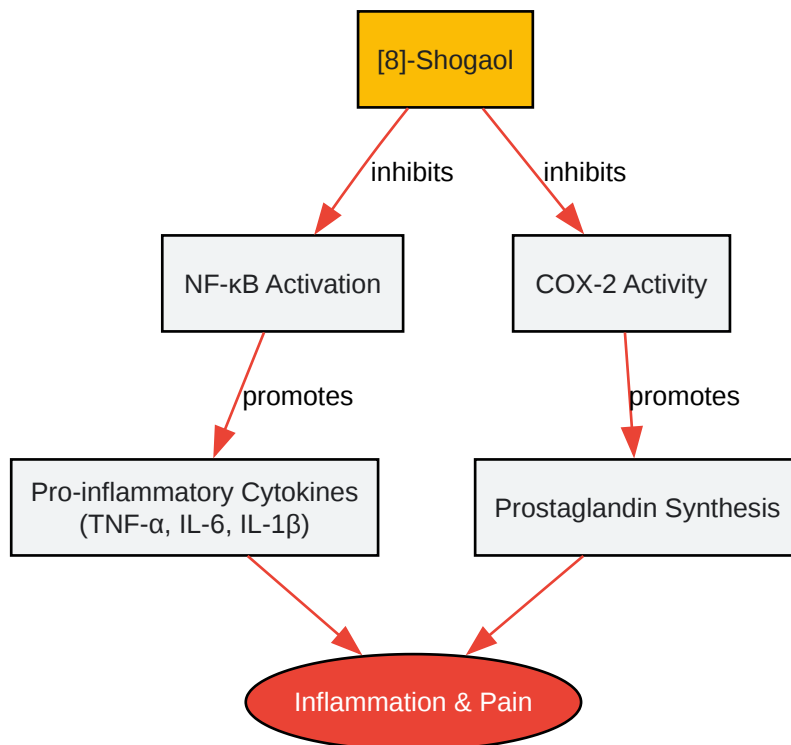
Primary Analgesic Pathway: TRPV1 Activation and Desensitization

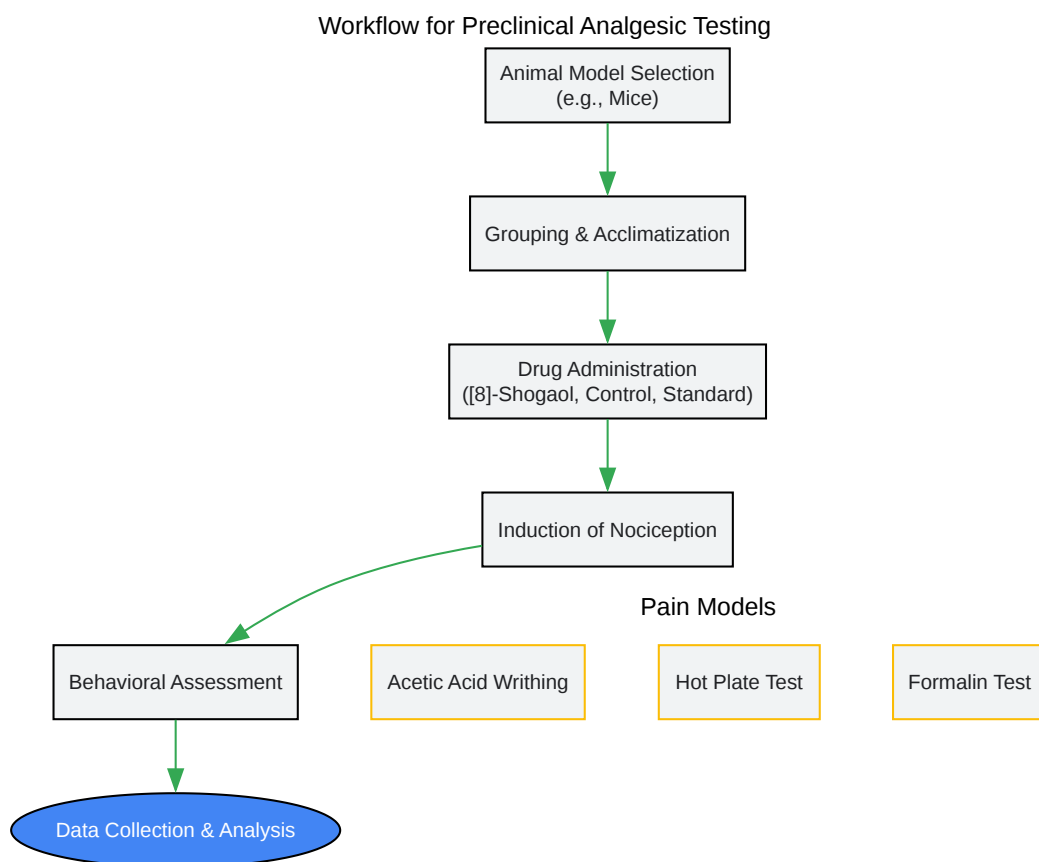
-Shogaol is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in the detection and transmission of noxious heat and inflammatory pain signals. The initial activation of TRPV1 by-Shogaol leads to a sensation of pungency, followed by a prolonged period of desensitization of the channel. This desensitization makes nociceptive neurons less responsive to painful stimuli, resulting in an analgesic effect.

TRPV1 Activation and Desensitization by [8]-Shogaol



Anti-inflammatory Mechanism of [8]-Shogaol





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References

- 1. researchgate.net [researchgate.net]
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